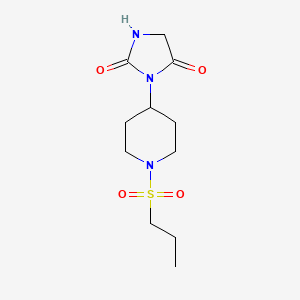

![molecular formula C17H15N3O6S B3017813 N-(2-(5,7-二氧代-5H-吡咯并[3,4-b]吡啶-6(7H)-基)乙基)-2,3-二氢苯并[b][1,4]二噁英-6-磺酰胺 CAS No. 1985037-88-4](/img/structure/B3017813.png)

N-(2-(5,7-二氧代-5H-吡咯并[3,4-b]吡啶-6(7H)-基)乙基)-2,3-二氢苯并[b][1,4]二噁英-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

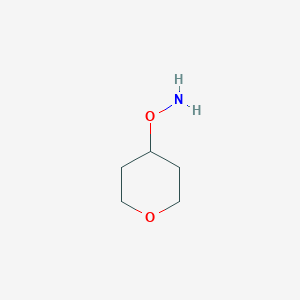

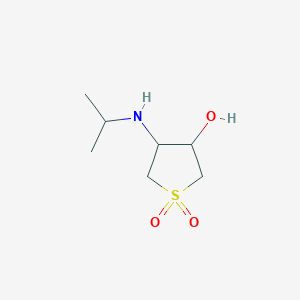

The compound "N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" is a structurally complex molecule that may have potential applications in medicinal chemistry. The core structure of this compound suggests it could be related to sulfonamide derivatives, which are known for their diverse pharmacological activities. Sulfonamides are often explored for their potential as antimicrobial, anticancer, and central nervous system (CNS) agents .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be approached through various methods. For instance, the N-alkylation of the sulfonamide moiety has been used to design selective 5-HT7 receptor ligands or multifunctional agents . Another approach is the one-pot synthesis, which can be exemplified by the formation of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides using zinc chloride as a catalyst . Although the specific synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of the pyrrolo[3,4-b]pyridine moiety in the compound suggests a similarity to pyridine-based sulfonamides, which have been synthesized and evaluated for their anticancer and antimicrobial properties . The molecular docking studies of such compounds against dihydrofolate reductase (DHFR) indicate that the pyridine ring and its substitutions play a significant role in the compound's activity .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity and pharmacological profile. For example, the interaction of sulfonamide compounds with different aldehydes can lead to the formation of hydrazono-ethyl derivatives, which can further react to form oxopyridine derivatives with potential antitumor activities . The reactivity of the sulfonamide group with aryl sulfonic chlorides and amines can also lead to the synthesis of novel compounds with antibacterial and antiproliferative activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group contributes to the compound's solubility and stability, which are important for its biological activity. The antimicrobial activity of sulfonamide derivatives, as well as their ability to inhibit the proliferation of cancer cell lines, is often evaluated in vitro, indicating the importance of these properties in the development of new therapeutic agents .

科学研究应用

合成和抗肿瘤评估

研究人员探索了各种磺酰胺衍生物的合成,包括与 N-(2-(5,7-二氧代-5H-吡咯并[3,4-b]吡啶-6(7H)-基)乙基)-2,3-二氢苯并[b][1,4]二噁英-6-磺酰胺相关的结构,以用于潜在的抗肿瘤应用。例如,Ramasamy 等人 (1990 年) 合成了磺菲诺辛、磺亚菲诺辛和磺胺菲诺辛的 7-脱氮和 3-脱氮同系物,并评估了它们在小鼠中的抗白血病活性,尽管它们没有表现出显着的生物活性 (Ramasamy 等人,1990 年)。

酶抑制活性

已经合成了一些新的含有磺酰胺基团的吡啶-2,6-二甲酰胺衍生物,并评估了它们对碳酸酐酶和胆碱酯酶等酶的抑制活性。这些化合物显示出显着的抑制作用,表明了潜在的治疗应用 (Stellenboom 和 Baykan,2019 年)。

抗真菌活性

已经合成了一些含有磺酰胺的化合物,包括吡咯和吡咯并[2,3-d]嘧啶,并显示出显着的抗真菌活性。这表明它们在开发新型抗真菌剂方面的潜力 (El-Gaby 等人,2002 年)。

抗菌活性

一些新合成的含有磺酰胺部分的杂环化合物表现出很高的抗菌活性,表明它们作为抗菌剂的潜力 (Azab 等人,2013 年)。

作用机制

未来方向

Given the compound’s potential as an allosteric modulator of the M4 muscarinic acetylcholine receptor, future research could explore its therapeutic potential in more depth . This could include preclinical studies to evaluate its efficacy and safety, as well as clinical trials to assess its potential as a treatment for neurological and psychiatric disorders .

属性

IUPAC Name |

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6S/c21-16-12-2-1-5-18-15(12)17(22)20(16)7-6-19-27(23,24)11-3-4-13-14(10-11)26-9-8-25-13/h1-5,10,19H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVFXECNYOLDAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

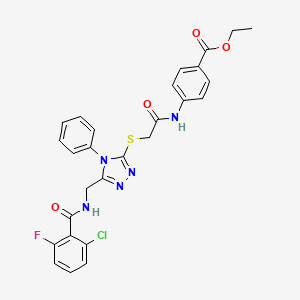

![N-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B3017733.png)

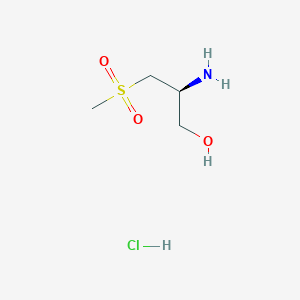

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)

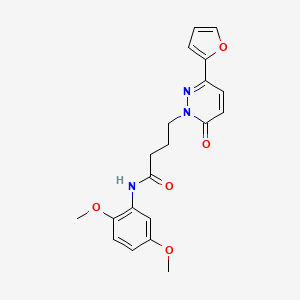

![3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017738.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B3017745.png)